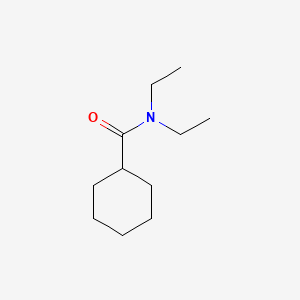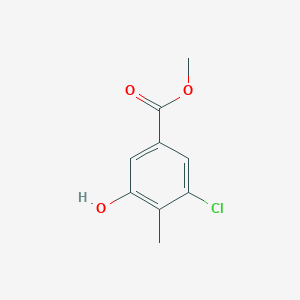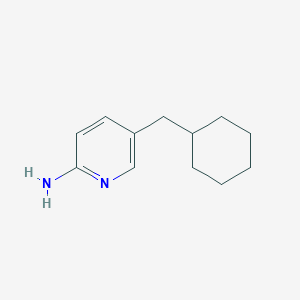
5-(Cyclohexylmethyl)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclohexylmethyl)-2-pyridinamine is an organic compound characterized by a cyclohexylmethyl group attached to a pyridinamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethyl)-2-pyridinamine typically involves the reaction of cyclohexylmethyl halides with 2-pyridinamine under specific conditions. One common method is the nucleophilic substitution reaction where cyclohexylmethyl chloride reacts with 2-pyridinamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclohexylmethyl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where the cyclohexylmethyl group or the pyridinamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl ketones, while reduction can produce cyclohexylmethylamines.
Applications De Recherche Scientifique
5-(Cyclohexylmethyl)-2-pyridinamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Cyclohexylmethyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amine.
2-Pyridinamine: The parent compound without the cyclohexylmethyl group.
Cyclohexylmethyl chloride: A precursor used in the synthesis of 5-(Cyclohexylmethyl)-2-pyridinamine.
Uniqueness
This compound is unique due to the presence of both the cyclohexylmethyl group and the pyridinamine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler compounds.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
5-(cyclohexylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H18N2/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H2,13,14) |
Clé InChI |
QPDNYOBSZZGXPD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=CN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


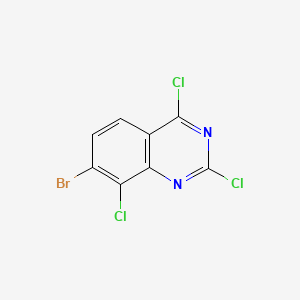
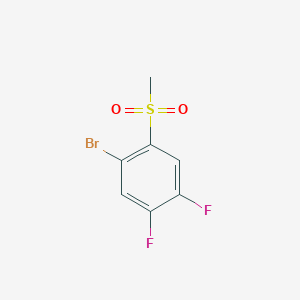
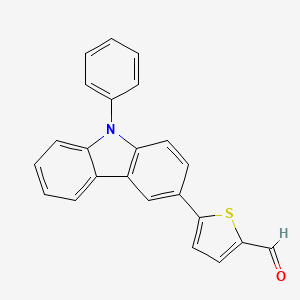

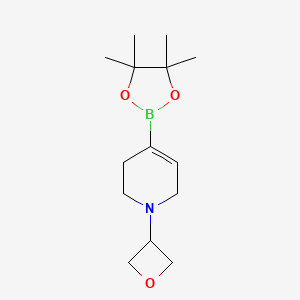
![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
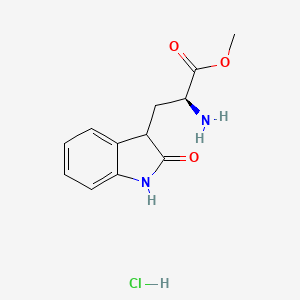
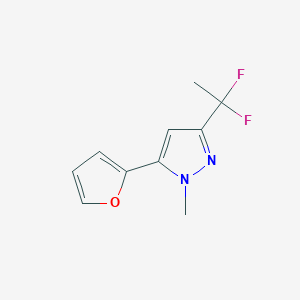

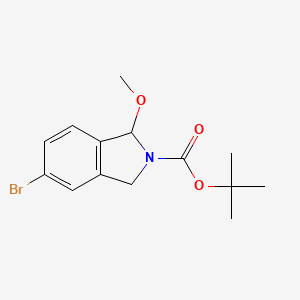
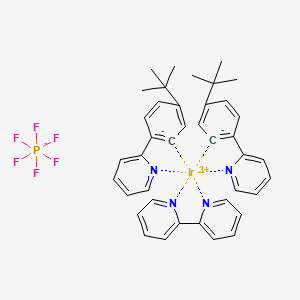
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
